molecular formula C21H19NO2 B258250 N-(2-phenoxyphenyl)-2-phenylpropanamide

N-(2-phenoxyphenyl)-2-phenylpropanamide

Cat. No. B258250
M. Wt: 317.4 g/mol
InChI Key: QVSRLQGACTXBHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-phenoxyphenyl)-2-phenylpropanamide, also known as Fipronil, is a broad-spectrum insecticide that is widely used in agriculture and veterinary medicine. Fipronil is an organic compound that belongs to the family of phenylpyrazoles. It is a white crystalline solid that is slightly soluble in water and highly soluble in organic solvents. Fipronil is known for its high efficacy against a wide range of pests, including fleas, ticks, cockroaches, and ants.

Mechanism of Action

N-(2-phenoxyphenyl)-2-phenylpropanamide works by targeting the gamma-aminobutyric acid (GABA) receptor in the nervous system of insects. GABA is a neurotransmitter that inhibits the activity of neurons. N-(2-phenoxyphenyl)-2-phenylpropanamide binds to the GABA receptor and blocks the flow of chloride ions, which leads to hyperexcitation of the nervous system and ultimately paralysis and death of the insect.
Biochemical and Physiological Effects:
N-(2-phenoxyphenyl)-2-phenylpropanamide has been shown to have a low toxicity to mammals, birds, and fish. However, it can be toxic to bees and other pollinators. N-(2-phenoxyphenyl)-2-phenylpropanamide can also accumulate in the environment and has been detected in soil, water, and food. N-(2-phenoxyphenyl)-2-phenylpropanamide has been shown to have a negative impact on non-target organisms, including beneficial insects, such as bees and butterflies.

Advantages and Limitations for Lab Experiments

N-(2-phenoxyphenyl)-2-phenylpropanamide is widely used in laboratory experiments to study the effects of insecticides on insects and other organisms. It is effective against a wide range of pests, making it a versatile tool for researchers. However, the use of N-(2-phenoxyphenyl)-2-phenylpropanamide in laboratory experiments can have limitations, such as the potential for non-target effects and the need for careful handling and disposal.

Future Directions

There are several future directions for the study of N-(2-phenoxyphenyl)-2-phenylpropanamide. One area of research is the development of new insecticides that are more targeted and have fewer non-target effects. Another area of research is the study of the environmental fate and transport of N-(2-phenoxyphenyl)-2-phenylpropanamide, including its potential impact on soil and water quality. Additionally, the potential use of N-(2-phenoxyphenyl)-2-phenylpropanamide in the treatment of parasitic diseases and cancer warrants further investigation.
Conclusion:
In conclusion, N-(2-phenoxyphenyl)-2-phenylpropanamide is a broad-spectrum insecticide that is widely used in agriculture and veterinary medicine. It works by disrupting the nervous system of insects, leading to paralysis and death. N-(2-phenoxyphenyl)-2-phenylpropanamide has been extensively studied for its insecticidal properties and has potential applications in the treatment of parasitic diseases and cancer. However, the use of N-(2-phenoxyphenyl)-2-phenylpropanamide can have limitations, such as the potential for non-target effects and the need for careful handling and disposal. Further research is needed to better understand the environmental impact and potential applications of N-(2-phenoxyphenyl)-2-phenylpropanamide.

Synthesis Methods

The synthesis of N-(2-phenoxyphenyl)-2-phenylpropanamide involves the reaction of 5-amino-1-(2,6-dichloro-α,α,α-trifluoro-p-tolyl)pyrazole-4-carboxamide with 2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propanal in the presence of a base. The reaction results in the formation of N-(2-phenoxyphenyl)-2-phenylpropanamide. The synthesis of N-(2-phenoxyphenyl)-2-phenylpropanamide is a multistep process that requires careful handling of the reactants and the use of specialized equipment.

Scientific Research Applications

N-(2-phenoxyphenyl)-2-phenylpropanamide has been extensively studied for its insecticidal properties. It has been used to control pests in agriculture, forestry, and veterinary medicine. N-(2-phenoxyphenyl)-2-phenylpropanamide is effective against a wide range of pests, including fleas, ticks, cockroaches, and ants. It works by disrupting the nervous system of insects, leading to paralysis and death. N-(2-phenoxyphenyl)-2-phenylpropanamide has also been shown to have acaricidal and repellent properties. In addition to its insecticidal properties, N-(2-phenoxyphenyl)-2-phenylpropanamide has been studied for its potential use in the treatment of parasitic diseases and cancer.

properties

Product Name

N-(2-phenoxyphenyl)-2-phenylpropanamide

Molecular Formula

C21H19NO2

Molecular Weight

317.4 g/mol

IUPAC Name

N-(2-phenoxyphenyl)-2-phenylpropanamide

InChI

InChI=1S/C21H19NO2/c1-16(17-10-4-2-5-11-17)21(23)22-19-14-8-9-15-20(19)24-18-12-6-3-7-13-18/h2-16H,1H3,(H,22,23)

InChI Key

QVSRLQGACTXBHY-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3

Origin of Product

United States

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